Trimetozine-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

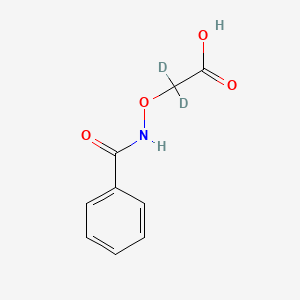

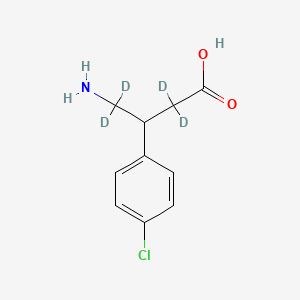

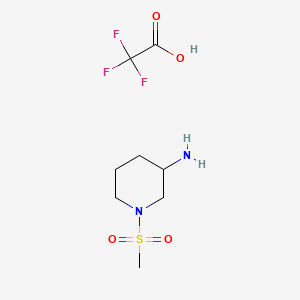

Trimetozine-d8 is a biochemical used for proteomics research . It is a sedative with mild tranquilizing effects and has been used in the treatment of anxiety .

Molecular Structure Analysis

Trimetozine-d8 has a molecular formula of C14H11D8NO5 and a molecular weight of 289.35 . The exact structure is not provided in the search results.Chemical Reactions Analysis

The electrochemical behavior of a novel analogue of Trimetozine was investigated using voltammetry . The compound exhibits two distinct oxidation peaks: the first peak corresponds to the oxidation of the phenolic fraction, and the second peak denotes the oxidation of the amino group from morpholine .Physical And Chemical Properties Analysis

Trimetozine-d8 has a molecular formula of C14H11D8NO5 and a molecular weight of 289.35 . Further physical and chemical properties are not provided in the search results.作用機序

The mechanism of action of Trimetozine involves its effect on cellular energy metabolism, specifically the metabolism of fatty acids and glucose . One of the primary ways that cells generate energy is through the process of oxidation, where molecules such as fatty acids or glucose are broken down to produce ATP (adenosine triphosphate) .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Trimetozine-d8 involves the substitution of eight deuterium atoms in the Trimetazidine molecule.", "Starting Materials": [ "Trimetazidine", "Deuterium oxide", "Sodium borohydride", "Deuterated acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "The starting material, Trimetazidine, is reacted with deuterium oxide and sodium borohydride in methanol to produce Trimetazidine-d8.", "The Trimetazidine-d8 is then reacted with deuterated acetic acid in the presence of sodium hydroxide to produce a deuterated intermediate.", "The deuterated intermediate is then reacted with hydrochloric acid in methanol to produce the final product, Trimetozine-d8.", "The product is purified by extraction with ethyl acetate." ] } | |

CAS番号 |

1346604-05-4 |

製品名 |

Trimetozine-d8 |

分子式 |

C14H19NO5 |

分子量 |

289.357 |

IUPAC名 |

(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 |

InChIキー |

XWVOEFLBOSSYGM-DUSUNJSHSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 |

同義語 |

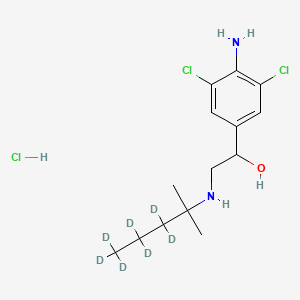

4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone; NSC 62939-d8; PS 2383-d8; Opalene-d8; Sedoxazine-d8; 4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Abbott 22370-d8; N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Trifenoxazine-d8; Tr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。